4-Fluoro-L-phenylalanine methyl ester, HCl
Overview
Description
4-Fluoro-L-phenylalanine methyl ester, HCl is a derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring and a methyl ester group.
Mechanism of Action
Target of Action
As a derivative of phenylalanine, it may interact with enzymes and receptors that metabolize or bind to phenylalanine .
Mode of Action
As a phenylalanine derivative, it might interact with its targets in a similar manner to phenylalanine
Biochemical Pathways
Given its structural similarity to phenylalanine, it may be involved in pathways related to phenylalanine metabolism .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a phenylalanine derivative, it might have similar effects to phenylalanine at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Fluoro-L-phenylalanine Methyl Ester, Hydrochloride .
Biochemical Analysis
Biochemical Properties
4-Fluoro-L-phenylalanine methyl ester, HCl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s acidity, basicity, hydrophobicity, and overall reactivity. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into proteins can affect protein folding, stability, and interactions with other cellular components. Additionally, it can modulate the activity of ribosomes during protein synthesis, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For example, the fluorine atom in the compound can form strong covalent bonds with carbon atoms in the active sites of enzymes, altering their catalytic properties. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in metabolic pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in cellular processes. Additionally, high doses of this compound can be toxic, leading to adverse effects such as organ damage and impaired physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. This compound can interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the flux of metabolites through these pathways. The presence of the fluorine atom can also affect the overall metabolic flux, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can influence protein folding and processing. Additionally, the presence of the fluorine atom can affect the compound’s interactions with other biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-L-phenylalanine methyl ester, HCl typically involves the following steps:
Esterification: Conversion of the carboxylic acid group of L-phenylalanine to a methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-L-phenylalanine methyl ester, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Fluoro-L-phenylalanine methyl ester, HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar structure but lacks the fluorine atom.
4-Fluoro-D-phenylalanine methyl ester, HCl: The D-enantiomer of the compound.
4-Fluoro-L-tyrosine methyl ester, HCl: Contains an additional hydroxyl group on the phenyl ring.
Uniqueness
4-Fluoro-L-phenylalanine methyl ester, HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64231-55-6 | |
Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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